4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
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Description
“4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine” is a chemical compound. It has been studied for its potential use in the treatment of cancers . It is also known to be an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on ENT1 and ENT2. The results showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Mechanism of Action
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIZGSGMUEMQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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